

Determining Phosphorus Availability from Ammophos: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ammophos*

Cat. No.: *B1173432*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammophos, a widely used nitrogen-phosphorus fertilizer, is a critical component in modern agriculture. Its efficacy is largely determined by the bioavailability of its phosphorus (P) content to plants. Accurate assessment of this availability is paramount for optimizing fertilizer application, enhancing crop yields, and minimizing environmental impact. This document provides detailed application notes and protocols for determining phosphorus availability from **ammophos**, focusing on established chemical extraction methods and plant uptake studies.

Data Presentation

The following table summarizes representative quantitative data illustrating the expected available phosphorus levels from a soil sample amended with **ammophos**, as determined by three common soil testing methods. It is important to note that these values are illustrative and can vary significantly based on soil type, pH, and application rate.

Soil Testing Method	Extractant	Typical Available P from Ammophos (mg/kg)	Relative P Extraction
Olsen P	0.5 M Sodium Bicarbonate (pH 8.5)	15 - 25	Moderate
Bray P1	0.025 M HCl + 0.03 M NH4F	20 - 35	High
Mehllich 3	0.2 M CH ₃ COOH + 0.25 M NH ₄ NO ₃ + 0.015 M NH4F + 0.013 M HNO ₃ + 0.001 M EDTA	25 - 40	Very High

Experimental Protocols

Accurate determination of phosphorus availability necessitates rigorous adherence to standardized experimental protocols. Below are detailed methodologies for the three key chemical extraction tests and a comprehensive guide for conducting a plant uptake study.

Chemical Extraction Methods

These methods estimate the amount of plant-available phosphorus in the soil by extracting it with a chemical solution. The choice of method often depends on the soil's pH.

1. Olsen P Test Protocol (Suitable for neutral to alkaline soils, pH > 6.5)

- Principle: The bicarbonate solution extracts labile P by decreasing the activity of calcium and aluminum in the soil, which would otherwise precipitate phosphate.[\[1\]](#)
- Reagents:
 - Olsen extracting solution: 0.5 M Sodium Bicarbonate (NaHCO₃), adjusted to pH 8.5.
 - Ammonium molybdate solution.
 - Stannous chloride or ascorbic acid solution (reducing agent).

- Standard phosphate solutions.
- Procedure:
 - Weigh 2.5 g of air-dried soil (previously amended with a known amount of **ammophos** and incubated) into a 50 mL extraction flask.
 - Add 50 mL of the Olsen extracting solution.
 - Shake for 30 minutes on a mechanical shaker at a constant speed.
 - Filter the suspension through Whatman No. 42 filter paper.
 - Take a known aliquot of the clear filtrate.
 - Develop a blue color by adding ammonium molybdate and a reducing agent.
 - Measure the intensity of the blue color using a spectrophotometer at a wavelength of 880 nm.
 - Determine the phosphorus concentration by comparing the reading to a standard curve prepared from known concentrations of phosphate.

2. Bray P1 Test Protocol (Suitable for acidic to neutral soils, pH < 7.0)

- Principle: The combination of a weak acid (HCl) and a fluoride salt (NH₄F) extracts easily soluble phosphate and a portion of the aluminum- and iron-bound phosphates.[\[2\]](#)
- Reagents:
 - Bray P1 extracting solution: 0.025 M Hydrochloric Acid (HCl) and 0.03 M Ammonium Fluoride (NH₄F).
 - Ammonium molybdate solution.
 - Stannous chloride or ascorbic acid solution.
 - Standard phosphate solutions.

- Procedure:

- Weigh 2.0 g of air-dried, **ammophos**-amended soil into a 50 mL extraction flask.
- Add 20 mL of the Bray P1 extracting solution.
- Shake vigorously for 5 minutes.
- Immediately filter the suspension through Whatman No. 42 filter paper.
- Take a known aliquot of the clear filtrate.
- Develop the blue color and measure the absorbance as described in the Olsen P test protocol.
- Calculate the phosphorus concentration using a standard curve.

3. Mehlich 3 Test Protocol (Suitable for a wide range of soil pH)

- Principle: This "universal" extractant uses a combination of acids and a chelating agent (EDTA) to extract a broad range of nutrients, including phosphorus.[\[2\]](#)

- Reagents:

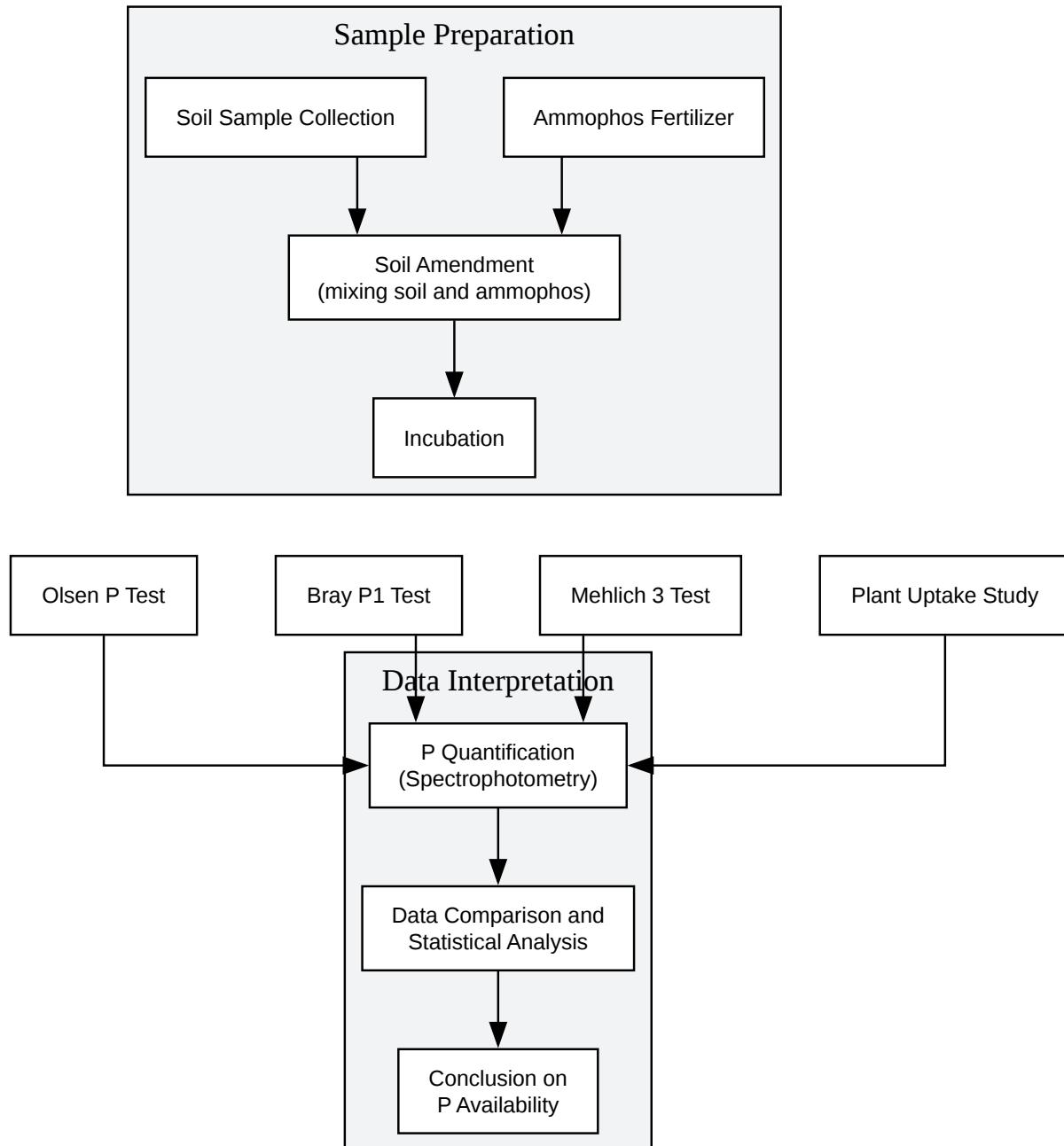
- Mehlich 3 extracting solution: A mixture of 0.2 M Acetic Acid (CH_3COOH), 0.25 M Ammonium Nitrate (NH_4NO_3), 0.015 M Ammonium Fluoride (NH_4F), 0.013 M Nitric Acid (HNO_3), and 0.001 M Ethylenediaminetetraacetic Acid (EDTA).
- Reagents for phosphorus determination as in the previous methods.

- Procedure:

- Weigh 2.5 g of air-dried, **ammophos**-amended soil into a 50 mL extraction flask.
- Add 25 mL of the Mehlich 3 extracting solution.
- Shake for 5 minutes.
- Filter the suspension through Whatman No. 42 filter paper.

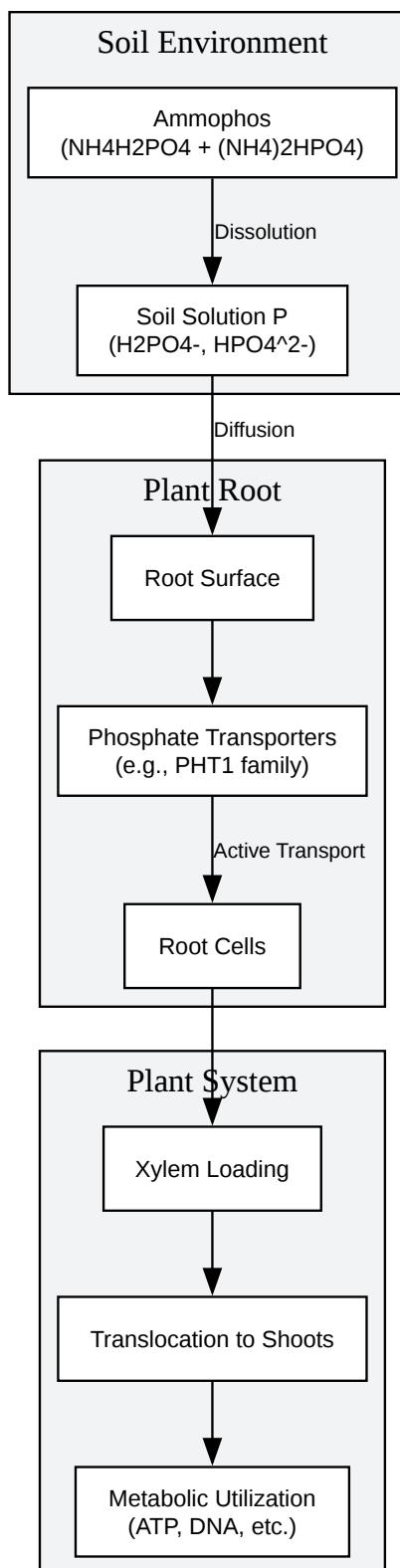
- Take a known aliquot of the clear filtrate.
- Develop the blue color and measure the absorbance as described in the Olsen P test protocol.
- Determine the phosphorus concentration using a standard curve.

Plant Uptake Study Protocol


This bioassay provides a direct measure of the phosphorus from **ammophos** that is available for plant absorption and utilization.

- Principle: The amount of phosphorus taken up by a test crop grown in soil amended with **ammophos** is a direct indicator of its bioavailability.
- Materials:
 - Pots (e.g., 2 kg capacity).
 - Soil with a known low level of available phosphorus.
 - **Ammophos** fertilizer.
 - Test crop seeds (e.g., wheat, maize, or ryegrass).
 - Nutrient solution devoid of phosphorus.
 - Greenhouse or controlled environment chamber.
- Procedure:
 - Soil Preparation: Fill each pot with a known weight of the selected soil.
 - Fertilizer Application: Create several treatment groups, including a control (no P), and several rates of **ammophos** application. Thoroughly mix the **ammophos** into the soil for each pot according to its treatment group.
 - Sowing: Sow a predetermined number of seeds of the test crop in each pot.

- Growth Period: Grow the plants in a controlled environment for a specified period (e.g., 4-6 weeks), watering as needed with a P-free nutrient solution.
- Harvest: At the end of the growth period, harvest the above-ground plant biomass from each pot.
- Sample Preparation: Dry the harvested plant material in an oven at 65-70°C to a constant weight. Record the dry weight. Grind the dried plant tissue to a fine powder.
- Phosphorus Analysis:
 - Digest a known weight of the dried plant tissue using a wet acid digestion method (e.g., with a mixture of nitric acid and perchloric acid).
 - Determine the phosphorus concentration in the digest using a colorimetric method (e.g., the vanadomolybdate yellow method or the molybdenum blue method) and a spectrophotometer.
- Calculation of P Uptake:
 - Calculate the total phosphorus uptake per pot by multiplying the phosphorus concentration in the plant tissue by the total dry matter yield of that pot.
 - The difference in P uptake between the **ammophos**-treated plants and the control plants represents the phosphorus taken up from the fertilizer.


Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing phosphorus availability and the signaling pathway of phosphorus uptake in plants.

[Click to download full resolution via product page](#)

Experimental workflow for assessing phosphorus availability from **ammophos**.

[Click to download full resolution via product page](#)

Signaling pathway of phosphorus uptake by plants from **ammophos**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agronext.iastate.edu [agronext.iastate.edu]
- 2. agronext.iastate.edu [agronext.iastate.edu]
- To cite this document: BenchChem. [Determining Phosphorus Availability from Ammophos: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1173432#methods-for-determining-phosphorus-availability-from-ammophos>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com